

# IUPAC name for Diethyl 2-((phenylamino)methylene)malonate

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## Compound of Interest

Compound Name: Diethyl 2-((phenylamino)methylene)malonate

Cat. No.: B188736

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An In-Depth Technical Guide to **Diethyl 2-((phenylamino)methylene)malonate**

## Introduction

**Diethyl 2-((phenylamino)methylene)malonate**, a prominent member of the enamine ester family, serves as a crucial and versatile building block in modern organic synthesis. Its unique structural framework, featuring a polarized enamine system, makes it a valuable intermediate for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, applications in drug development, and biological activity, tailored for researchers, scientists, and professionals in the field.

## Chemical Identity and Properties

The compound is systematically named diethyl 2-(anilinomethylidene)propanedioate according to IUPAC nomenclature.<sup>[1][2][3]</sup> It is also commonly referred to by several synonyms, including Diethyl anilinomethylenemalonate and Diethyl 2-(anilinomethylene)malonate.<sup>[3][4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	54535-22-7	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	263.29 g/mol	[1][2]
Relative Density	1.171	[1]
InChI Key	PYPCDUKQEIPHAF-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC	[1]

## Spectral and Analytical Data

Various analytical techniques are used to characterize **Diethyl 2-((phenylamino)methylene)malonate**. While raw spectral data is specific to experimental conditions, the availability of standard analytical documentation is crucial for compound verification.

Data Type	Availability
Nuclear Magnetic Resonance (NMR)	<sup>1</sup> H NMR, <sup>15</sup> N NMR, and <sup>17</sup> O NMR spectral data are available through various chemical databases and suppliers.[3][5][6]
Mass Spectrometry (MS)	LC-MS data is available from commercial suppliers.[5][6]
Chromatography	HPLC and UPLC methods are referenced for purity assessment.[5][6]

## Synthesis and Experimental Protocols

The synthesis of **Diethyl 2-((phenylamino)methylene)malonate** and its derivatives (DAMMs) can be achieved through several efficient methodologies. These compounds are notable for

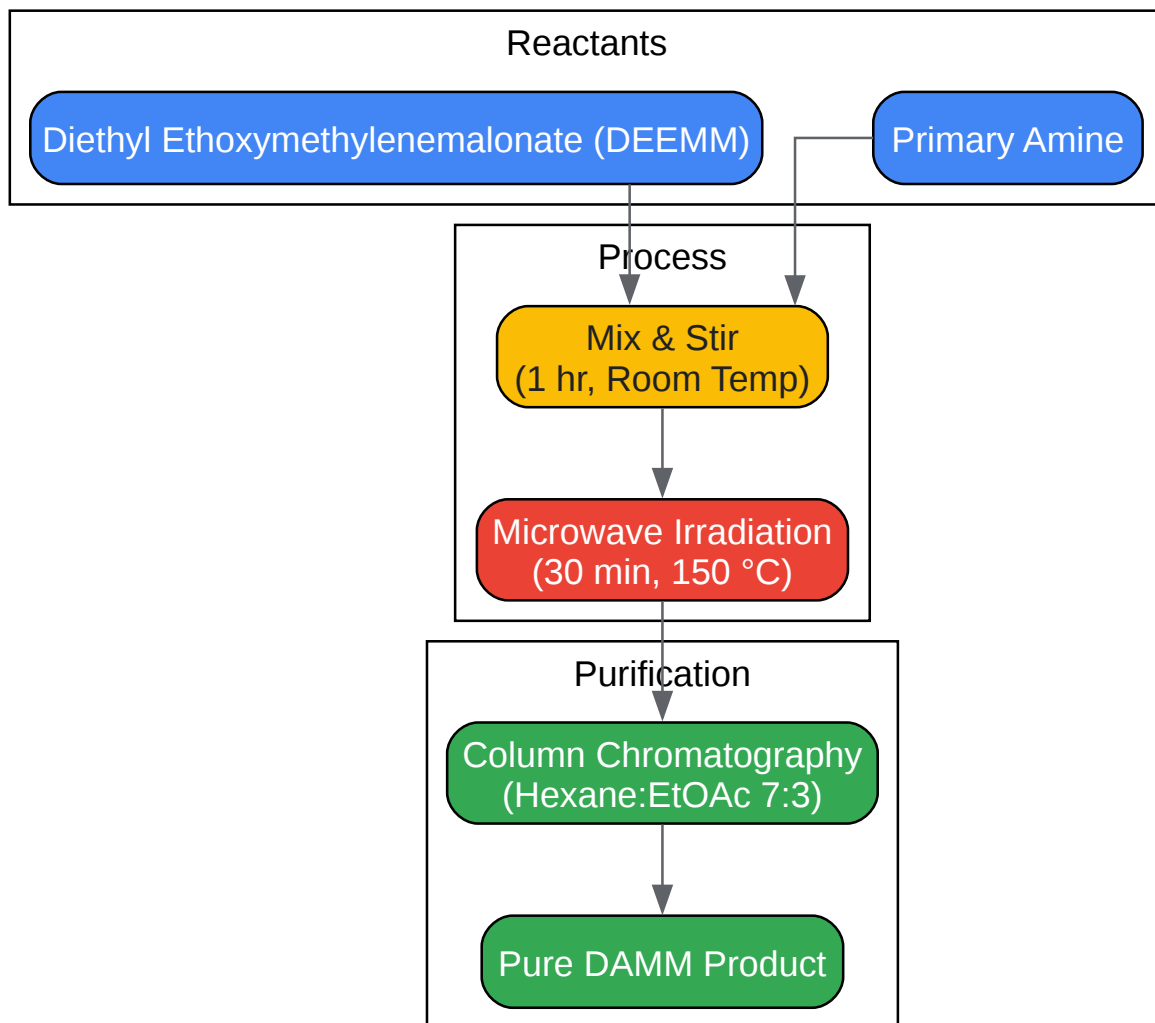
being formed as side-products in certain three-component domino reactions but can be synthesized directly with high yields.<sup>[7]</sup>

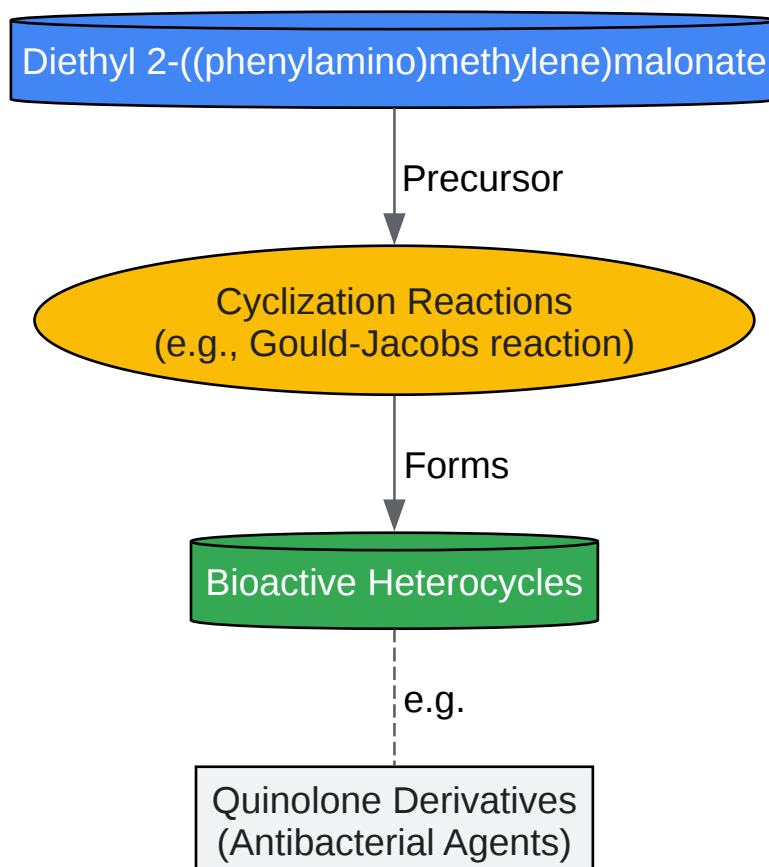
## Microwave-Assisted Synthesis (Solvent-Free)

A highly efficient and environmentally friendly method for synthesizing DAMMs utilizes microwave irradiation under solvent-free conditions.<sup>[2][7]</sup> This protocol involves the direct reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline.

### Experimental Protocol:

- Place diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol) and the desired primary amine (0.5 mmol) into a 5.0 mL high-pressure microwave reaction tube.
- Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing of the reactants.
- Place the reaction tube into a microwave synthesizer.
- Irradiate the mixture for 30 minutes at 150 °C.
- After the reaction is complete (monitored by TLC), allow the mixture to cool.
- Purify the resulting crude product by column chromatography using a hexane/ethyl acetate (7:3) solvent system to afford the pure DAMM.<sup>[7]</sup>





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